Ethyl 4-[(2-methyl-5-nitrophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(2-METHYL-5-NITROANILINO)-2-OXO-6-PHENYL-3-CYCLOHEXENE-1-CARBOXYLATE is a complex organic compound with a unique structure that includes a nitroaniline group, a phenyl group, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-METHYL-5-NITROANILINO)-2-OXO-6-PHENYL-3-CYCLOHEXENE-1-CARBOXYLATE typically involves multiple steps. One common route includes the nitration of aniline derivatives followed by cyclization and esterification reactions. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(2-METHYL-5-NITROANILINO)-2-OXO-6-PHENYL-3-CYCLOHEXENE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, oxidizing agents such as potassium permanganate, and various acids and bases to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
ETHYL 4-(2-METHYL-5-NITROANILINO)-2-OXO-6-PHENYL-3-CYCLOHEXENE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of ETHYL 4-(2-METHYL-5-NITROANILINO)-2-OXO-6-PHENYL-3-CYCLOHEXENE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to participate in multiple pathways, influencing its overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitroaniline: Shares the nitroaniline group but lacks the cyclohexene and ester functionalities.
4-Nitro-o-toluidine: Similar aromatic structure but different substitution pattern.
Uniqueness
ETHYL 4-(2-METHYL-5-NITROANILINO)-2-OXO-6-PHENYL-3-CYCLOHEXENE-1-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22N2O5 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
ethyl 4-(2-methyl-5-nitroanilino)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C22H22N2O5/c1-3-29-22(26)21-18(15-7-5-4-6-8-15)11-16(12-20(21)25)23-19-13-17(24(27)28)10-9-14(19)2/h4-10,12-13,18,21,23H,3,11H2,1-2H3 |
InChI Key |
IMFKAJVJQYZBAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.